molecular formula C18H14O4S2 B014485 4,4'-Dithiobiscinnamic Acid CAS No. 38650-27-0

4,4'-Dithiobiscinnamic Acid

Cat. No. B014485
CAS RN: 38650-27-0
M. Wt: 358.4 g/mol
InChI Key: AUSTUSJOMJITTD-UHFFFAOYSA-N
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Description

4,4’-Dithiobiscinnamic Acid is a chemical compound with the molecular formula C18H14O4S2 and a molecular weight of 358.43 . It is primarily used in research .


Molecular Structure Analysis

The molecular structure of 4,4’-Dithiobiscinnamic Acid is represented by the formula C18H14O4S2 . This indicates that the compound consists of 18 carbon atoms, 14 hydrogen atoms, 4 oxygen atoms, and 2 sulfur atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 4,4’-Dithiobiscinnamic Acid are not available, it’s important to note that chemical reactions are influenced by factors such as the presence of other substances, temperature, and pressure .


Physical And Chemical Properties Analysis

4,4’-Dithiobiscinnamic Acid is a solid substance . Its physical and chemical properties would be determined by factors such as its molecular structure and the nature of its constituent atoms .

Scientific Research Applications

  • Medical Applications :

    • Vasodilation and Antithrombotic Functions : 4-hydroxy-3,5-di-tret-butylcinnamic acid has been shown to preserve vasodilating and antithrombotic functions, which can be beneficial for patients with acute cerebral ischemia (Voronkov & Pozdnyakov, 2018).
    • Exercise Tolerance and Fatigue Reduction : 3,4-Dihydroxycinnamic acid improves exercise tolerance, reduces fatigue, and enhances antioxidant activity in rats without affecting blood glucose or antioxidant enzymes (Novaes et al., 2012).
    • Therapeutic Effects for Various Diseases : Ferulic acid, which has structures related to cinnamic acid derivatives, shows potential therapeutic effects in treating diseases like diabetes, cancer, and cardiovascular diseases due to its antioxidant and anti-inflammatory properties (Babbar et al., 2021).
  • Chemical and Biochemical Analysis :

    • Determining Sulfhydryl Groups in Biological Materials : This compound is useful for determining sulfhydryl groups in biological materials and for splitting disulfide bonds by reduced heme in blood (Ellman, 1959).
  • Sensor Development :

    • pH Sensors and Intracellular pH Monitoring : DTBA (related to 4,4'-Dithiobiscinnamic Acid) has shown potential for pH sensors and intracellular pH monitoring due to its better Raman activity, higher reaction efficiency, and more stable reactions than pMBA (Yang et al., 2020).
  • Food and Cosmetic Industry :

    • Antioxidant Activity in Food : Hydroxycinnamic acid derivatives, like ferulic acid, are found in various plants and exhibit antioxidant, antimicrobial, and anti-inflammatory properties, making them valuable additives in food and cosmetic industries (Ou & Kwok, 2004).
  • Agricultural Applications :

    • Herbicide Research : Studies have focused on 2,4-D herbicide toxicity, with future research likely to delve into molecular biology, gene expression, and pesticide degradation (Zuanazzi et al., 2020).

Safety And Hazards

While specific safety and hazard information for 4,4’-Dithiobiscinnamic Acid is not available, it’s crucial to handle all chemical substances with care, using appropriate personal protective equipment and following safety guidelines .

properties

IUPAC Name

3-[4-[[4-(2-carboxyethenyl)phenyl]disulfanyl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4S2/c19-17(20)11-5-13-1-7-15(8-2-13)23-24-16-9-3-14(4-10-16)6-12-18(21)22/h1-12H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSTUSJOMJITTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)SSC2=CC=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408059
Record name 4,4'-Dithiobiscinnamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dithiobiscinnamic Acid

CAS RN

38650-27-0
Record name 4,4'-Dithiobiscinnamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Campaigne, WW Meyer - The Journal of Organic Chemistry, 1962 - ACS Publications
The properties of pure¿ rans-p-mercaptoeinnamic acid are correctly described and are different from compounds previously reported to have this structure. Acetylation of either the …
Number of citations: 41 0-pubs-acs-org.brum.beds.ac.uk

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